2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide
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Overview
Description
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carbamoyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chlorobenzoyl chloride+4-Hydroxyaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can enhance the compound’s reactivity and binding affinity. The carbamoyl group may also play a role in the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
- 2-Chloro-N-(4-hydroxyphenyl)benzamide
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide is unique due to the presence of both a hydroxyphenyl group and a chloro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
86432-07-7 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-4-2-1-3-11(12)13(19)17-14(20)16-9-5-7-10(18)8-6-9/h1-8,18H,(H2,16,17,19,20) |
InChI Key |
RBMNTYDQUYWHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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